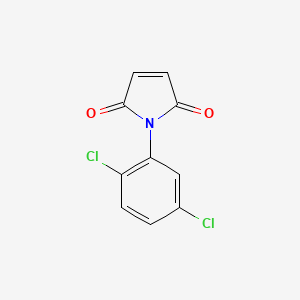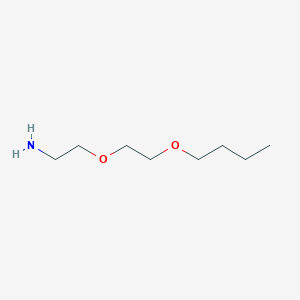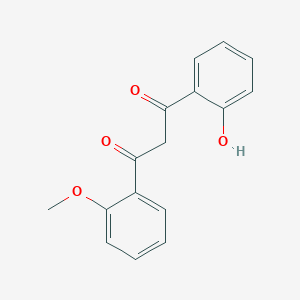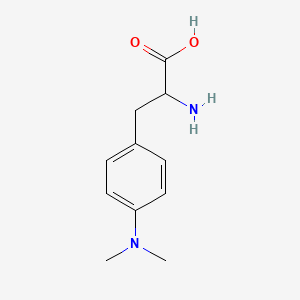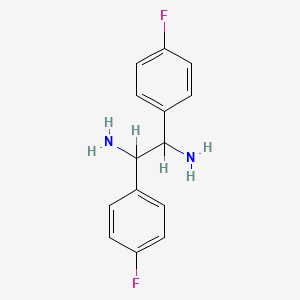
1,2-Bis(4-fluorophenyl)ethane-1,2-diamine
Vue d'ensemble
Description
1,2-Bis(4-fluorophenyl)ethane-1,2-diamine is a chemical compound that serves as a monomer for the synthesis of various polyimides. It is characterized by the presence of fluorine atoms, which are known to impart certain desirable properties to the polymers, such as low dielectric constants, high thermal stability, and good solubility in polar organic solvents.
Synthesis Analysis
The synthesis of related fluorinated aromatic diamines is typically achieved through a multi-step process involving the coupling of aromatic nitro compounds with other aromatic components, followed by a reduction step. For instance, the synthesis of 9FTPBA, a similar diamine, involves the coupling of 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether, catalyzed by trifluoromethanesulfonic acid, and subsequent reduction by reductive iron and hydrochloric acid . Another example is 6FDAM, which is synthesized in a simple procedure and then used to prepare fluorinated polyimides .
Molecular Structure Analysis
The molecular structure of related diamines is often determined using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. X-ray crystallography is also employed to examine the crystal structure, as seen in the case of a new geminal diamine, which crystallizes in the monoclinic crystal system . The molecular structure influences the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of these diamines is explored through their reactions with other compounds to form polyimides or other derivatives. For example, the reaction of a trifluoro bis(nitrophenyl)ethane with tetramethylguanidine in aprotic solvents has been studied, revealing insights into the kinetics and mechanism of the reaction . The formation of hydrogen-bonded chains and frameworks in related compounds also demonstrates the reactivity of these diamines .
Physical and Chemical Properties Analysis
Fluorinated aromatic diamines and their derived polyimides exhibit a range of physical and chemical properties. They generally have good solubility in polar organic solvents and low boiling point organic solvents . The thermal stability is high, with glass transition temperatures and temperatures at 5% weight loss indicating good thermal resistance . Mechanical properties such as tensile strength and modulus are also notable . The presence of fluorine typically results in low moisture adsorption, low dielectric constants, and high optical transparency . These properties make the materials suitable for applications in electronics and optics.
Applications De Recherche Scientifique
Synthesis and Characterization
Experimental and Theoretical Analysis : Schiff base ligands were formed using a diamine similar to 1,2-bis(4-fluorophenyl)ethane-1,2-diamine, characterized by spectroscopy and theoretical methods. This showcases the compound's utility in forming complex ligands (Uluçam & Yenturk, 2019).
Spectroscopic Studies of Metal Complexes : Complexes of Co(II), Cu(II), and Ni(II) with a similar diamine were synthesized and characterized, illustrating its potential in coordination chemistry and spectroscopy (Temel, Soran, & Şekerci, 2007).
Chemical Properties and Reactivity
- Reactivity with Inorganic Acids : Flexible bis(pyridyl) molecules with an aliphatic diamine spacer, similar in structure to 1,2-bis(4-fluorophenyl)ethane-1,2-diamine, reacted with various inorganic acids, demonstrating the compound's reactive nature and potential in forming diverse salts (Liu et al., 2014).
Application in Luminescence and Sensing
- Fluorescent Sensor Development : A probe with a structure similar to 1,2-bis(4-fluorophenyl)ethane-1,2-diamine was developed for selective Hg2+ detection in aqueous media and live cell imaging, showing the compound's application in fluorescence-based sensing (Shen et al., 2014).
Polymeric Materials
- Polyimide Synthesis and Properties : The synthesis of novel polyimides from compounds structurally similar to 1,2-bis(4-fluorophenyl)ethane-1,2-diamine demonstrates its potential in creating new polymeric materials with unique properties (Okabe & Morikawa, 2010).
Propriétés
IUPAC Name |
1,2-bis(4-fluorophenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKHQEHNAPMAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-fluorophenyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



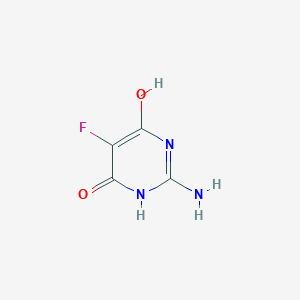
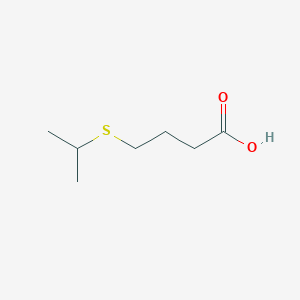

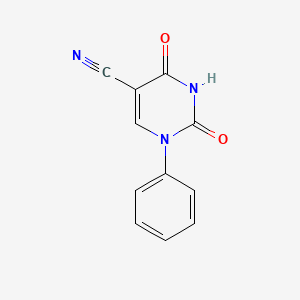
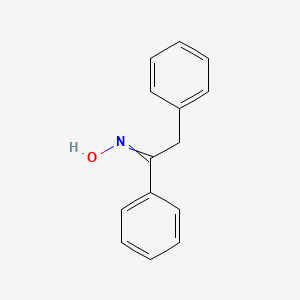
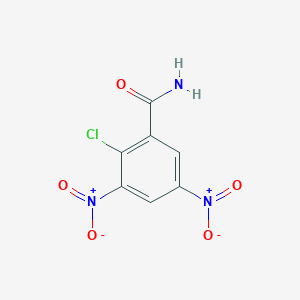
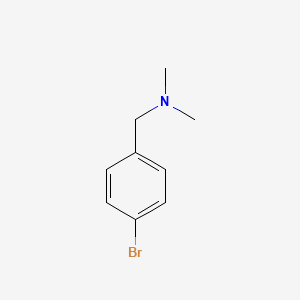
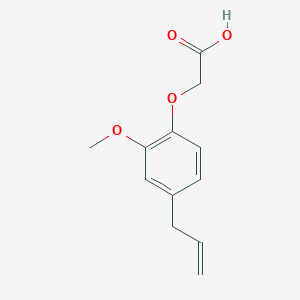
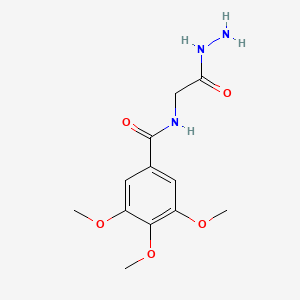
![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)
